molecular formula C8H7NO2 B3426794 3-(2-Pyridyl)acrylic acid CAS No. 54495-51-1

3-(2-Pyridyl)acrylic acid

Cat. No. B3426794
CAS RN: 54495-51-1
M. Wt: 149.15 g/mol
InChI Key: LKDFTXDJKHGCAC-SNAWJCMRSA-N
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Description

3-(2-Pyridyl)acrylic acid is a chemical compound with the molecular formula C8H7NO2 . It contains a total of 18 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Pyridine .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, the copper (II) complex of poly [(3-(2-pyridyl) acrylic acid)-co-acrylic acid] {P(Pya-co-AA)} was prepared by precipitation polymerization in supercritical carbon dioxide . The complexes were synthesized using a simple and efficient method of using N, N’-methylenebisacrylamide (BIS) as a cross-linker, and scCO2 as the reaction solvent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several features. It contains a total of 18 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Pyridine .


Chemical Reactions Analysis

The copper (II) complex of poly [(3-(2-pyridyl) acrylic acid)-co-acrylic acid] {P(Pya-co-AA)} was used for the catalytic oxidation of benzyl alcohol with hydrogen peroxide . The results revealed the complexes exhibit high catalytic efficiency and can be reused repeatedly in high yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 304.8±17.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 57.6±3.0 kJ/mol, and a flash point of 138.1±20.9 °C .

Scientific Research Applications

Biotechnological Production of Valuable Chemicals

3-(2-Pyridyl)acrylic acid, due to its chemical properties, can be involved in the synthesis of biodegradable polymers and serve as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate ester through biotechnological routes. These processes, leveraging biomass fermentation, offer a green chemistry approach to producing these derivatives, highlighting the potential of this compound in sustainable chemical synthesis (Gao, Ma, & Xu, 2011).

Surface Functionalization for Biomedical Applications

Plasma polymerization techniques utilizing acrylic acid have been employed to create functional surfaces with applications in biomedicine and biosensing. By modifying surface properties, these techniques enable the development of anti-fouling and protein-affinity surfaces, crucial for the fabrication of medical devices and sensors (Brétagnol et al., 2006).

Advancements in Polymer Science for Biomedical Use

Acrylic acid plasma polymerization stands out in regenerative medicine and tissue engineering for creating polymer layers with specific surface chemistries. Carboxylic acid-functionalized surfaces, in particular, have shown promise in improving cell adhesion and proliferation, marking a significant step forward in biomedical material science (Bitar, Cools, De Geyter, & Morent, 2018).

Environmental and Health Perspectives

Research into the synthesis and application of acrylic acid derivatives, including this compound, has also considered environmental and health impacts. For instance, the investigation into acrylamide, a related compound, has provided insights into its formation in food processing and potential health risks, underscoring the importance of understanding these chemicals' broader impacts (Taeymans et al., 2004).

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific context of its use.

Mode of Action

It’s known to be used in suzuki–miyaura cross-coupling reactions , a type of chemical reaction where carbon-carbon bonds are formed. In this context, 3-(2-Pyridyl)acrylic acid may interact with its targets through the formation of new chemical bonds.

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it’s likely that it plays a role in the synthesis of complex organic compounds.

Result of Action

Given its role as a building block in chemical synthesis , it’s likely that its effects would be highly context-dependent, influencing the structure and properties of the resulting compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other chemicals could affect its reactivity and stability . Therefore, these factors should be carefully controlled during its use in chemical reactions.

Safety and Hazards

The safety data sheet for 3-(2-Pyridyl)acrylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so and to avoid letting the chemical enter drains .

properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDFTXDJKHGCAC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7340-22-9, 54495-51-1
Record name 2-Pyridineacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(2-pyridinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(pyridin-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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